4-Bromo-2-chloro-1-(trifluoromethoxy)benzene
Overview
Description
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrClF3O. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 2-chloro-1-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Dehalogenated benzene derivatives or partially reduced products.
Scientific Research Applications
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene is utilized in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions, where halogenated benzene derivatives serve as probes or inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through halogen bonding or hydrophobic interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
4-Bromo-2-chloro-1-fluorobenzene: Similar structure but with a fluorine atom instead of the trifluoromethoxy group.
4-Bromo-2-chloro-1-methoxybenzene: Contains a methoxy group instead of the trifluoromethoxy group.
4-Bromo-2-chloro-1-nitrobenzene: Features a nitro group in place of the trifluoromethoxy group.
Uniqueness: 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-2-chloro-1-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSENYRJAJFHXQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592995 | |
Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158579-80-7 | |
Record name | 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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